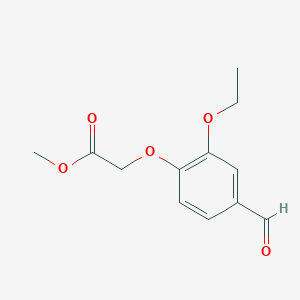

Methyl (2-ethoxy-4-formylphenoxy)acetate

Description

Significance of Aryloxyacetate Scaffolds in Advanced Organic Synthesis

The aryloxyacetate scaffold is a privileged structural motif in medicinal chemistry and materials science. This framework, consisting of an acetic acid group linked to an aromatic ring via an ether bond, is a key component in a wide range of compounds exhibiting diverse biological activities. For instance, aryloxyacetic acids are known to be precursors for the synthesis of various heterocyclic compounds and have been investigated for their potential as herbicides and plant growth regulators.

In the context of drug discovery, the aryloxyacetate moiety serves as a versatile building block for the development of novel therapeutic agents. The ether linkage provides a degree of conformational flexibility, while the carboxylic acid (or its ester derivative) can participate in crucial hydrogen bonding interactions with biological targets. The aromatic ring can be readily functionalized to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Elucidating the Chemical Reactivity Profile of the Formylphenoxy Moiety

The formylphenoxy moiety, which contains an aldehyde group attached to a phenoxy ring, is a key functional group that dictates the chemical reactivity of Methyl (2-ethoxy-4-formylphenoxy)acetate. The aldehyde group is a highly versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations.

One of the most common reactions of the formyl group is its participation in condensation reactions, particularly with amines, to form Schiff bases (imines). This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and has been explored for the preparation of macrocyclic ligands. researchgate.net Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives.

The formyl group also activates the aromatic ring towards certain electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the aldehyde can direct incoming electrophiles to specific positions on the ring and can also make the ring susceptible to nucleophilic aromatic substitution under certain conditions. This reactivity profile makes the formylphenoxy moiety a valuable synthon for the elaboration of complex aromatic structures.

Overview of Academic Research Trajectories Pertaining to the Chemical Compound

Direct academic research focusing exclusively on this compound is limited. However, by examining the research trajectories of structurally similar compounds, we can infer its potential areas of application. For instance, the related compound, (2-(4-Formylphenoxy)acetyl)tryptophan, has been synthesized and investigated as a potential P2Y14R antagonist, highlighting the potential of formylphenoxyacetate derivatives in the development of new therapeutic agents. dovepress.com

The presence of multiple functional groups—an ester, an ether, and an aldehyde—positions this compound as a valuable intermediate for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. Its structural features suggest that it could be a precursor for the synthesis of novel ligands for various biological targets or for the development of new materials with specific optical or electronic properties. Future research may focus on exploring the synthetic utility of this compound in the preparation of more complex molecular architectures and evaluating the biological activities of its derivatives.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound: Methyl 2-(4-formylphenoxy)acetate

| Property | Value |

| Molecular Formula | C10H10O4 |

| Form | Solid |

| SMILES String | O=C(OC)COC(C=C1)=CC=C1C=O |

| InChI Key | TVJPCDPSAWVMHA-UHFFFAOYSA-N |

Data sourced from publicly available information for a related compound and should be considered as an approximation. sigmaaldrich.com

Table 2: Computational Chemistry Data for a Structurally Related Compound: Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate

| Property | Value |

| Molecular Formula | C12H13ClO5 |

| Molecular Weight | 272.68 |

| TPSA | 61.83 |

| LogP | 2.103 |

| H-Bond Acceptors | 5 |

| H-Bond Donors | 0 |

| Rotatable Bonds | 6 |

Data sourced from publicly available information for a related compound and should be considered as an approximation. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYBXVLDFNWLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for Methyl 2 Ethoxy 4 Formylphenoxy Acetate

Established Synthetic Routes and Mechanistic Considerations

The most common and industrially significant method for synthesizing Methyl (2-ethoxy-4-formylphenoxy)acetate is through the O-alkylation of a phenolic precursor.

Phenol Alkylation Strategies (e.g., O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with haloacetates)

The cornerstone of this compound synthesis is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the nucleophilic substitution of a halide from a haloacetate by the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). sigmaaldrich.combiosynth.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The first step involves the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate), leading to the displacement of the halide ion and the formation of the desired ether linkage. wikipedia.org For this SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. benthamdirect.com

Step 1: Deprotonation: 3-ethoxy-4-hydroxybenzaldehyde + Base → 3-ethoxy-4-formylphenoxide + Conjugate acid

Step 2: Nucleophilic Attack: 3-ethoxy-4-formylphenoxide + Methyl haloacetate → this compound + Halide ion

Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature Regimes

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often fine-tuned include the choice of solvent, the use of catalysts, and the temperature of the reaction.

Solvent Effects: The choice of solvent significantly influences the rate of the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are particularly effective as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available to act as a nucleophile. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity. wikipedia.org Solvent-free conditions have also been explored as a greener alternative, often leading to rapid reactions with high purity and yields. researchgate.net

Catalysis: Phase-transfer catalysts (PTCs) are commonly employed in industrial syntheses to facilitate the reaction between the aqueous phenoxide solution and the organic haloacetate. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the haloacetate. This enhances the reaction rate and allows for milder reaction conditions. The use of a solid-supported catalyst, such as a cationic acrylate (B77674) polymer on cotton fabric, has also been shown to be an efficient and recyclable option for Williamson ether synthesis.

Temperature Regimes: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org The optimal temperature depends on the specific reactants and solvent used. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired by-products. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times. sacredheart.eduresearchgate.netacs.org By directly heating the reactants, microwave irradiation can accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. For instance, reactions that might take hours under reflux can be completed in minutes using microwave technology, with yields sometimes increasing from the 6-29% range to 20-55%. wikipedia.orgacs.org

Table 1: Illustrative Reaction Conditions for O-Alkylation of Phenols

| Parameter | Conventional Heating | Microwave-Assisted | Phase-Transfer Catalysis |

| Solvent | Acetonitrile, DMF, Acetone | Methanol (B129727), Ethanol | Dichloromethane, Toluene |

| Base | K₂CO₃, NaOH, KOH | K₂CO₃, NaH | NaOH, KOH |

| Catalyst | None | None | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride |

| Temperature | 50-100 °C | 100-150 °C | Room Temperature to 80 °C |

| Reaction Time | 1-8 hours | 5-30 minutes | 2-6 hours |

| Typical Yield | Moderate to High | High | High |

Development of Novel Synthetic Approaches

While the Williamson ether synthesis remains the dominant method, research continues to explore novel synthetic pathways to improve efficiency, selectivity, and sustainability.

Exploration of Alternative Precursors and Starting Materials

The primary precursor for this compound is 3-ethoxy-4-hydroxybenzaldehyde. However, the synthesis of this precursor itself can be a target for innovation. For instance, methods for the selective O-alkylation of protocatechuic aldehyde derivatives could provide alternative routes to 3-ethoxy-4-hydroxybenzaldehyde. Furthermore, exploring the direct conversion of other vanillin (B372448) derivatives or even lignin-derived monomers could open up new, more sustainable avenues to the target molecule. google.com

Design of More Efficient and Selective Reaction Pathways

Innovations in synthetic methodologies are constantly being sought to overcome the limitations of traditional methods. One area of interest is the development of catalytic systems that allow for the use of less reactive alkylating agents under milder conditions. For example, the use of phosphonitrilic chloride as an activator for phenoxyacetic acid has been reported for the synthesis of phenoxyacetic acid esters. jocpr.com This approach avoids the need for strong bases and harsh conditions.

Another strategy involves the use of biocatalysis. While not yet specifically reported for this compound, enzymatic approaches are being increasingly used in the synthesis of active pharmaceutical ingredients and could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. sacredheart.edu

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability. scranton.edu

Key green chemistry metrics such as atom economy and E-factor are used to evaluate the "greenness" of a synthetic route. primescholars.combuecher.denih.govresearchgate.net The Williamson ether synthesis, while effective, can have a lower atom economy due to the formation of a salt by-product. The ideal atom economy for this reaction would be achieved if all atoms from the reactants are incorporated into the final product.

The atom economy for the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde and methyl chloroacetate in the presence of a base like sodium hydroxide (B78521) can be calculated as follows:

Reaction: C₉H₁₀O₃ + C₃H₅ClO₂ + NaOH → C₁₂H₁₄O₅ + NaCl + H₂O

Molecular Weights:

3-ethoxy-4-hydroxybenzaldehyde (C₉H₁₀O₃): 166.17 g/mol

Methyl chloroacetate (C₃H₅ClO₂): 108.52 g/mol

Sodium hydroxide (NaOH): 40.00 g/mol

this compound (C₁₂H₁₄O₅): 238.24 g/mol

Sodium chloride (NaCl): 58.44 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% (238.24 / (166.17 + 108.52 + 40.00)) x 100% = 75.46%

This calculation highlights that a significant portion of the reactant mass ends up as by-products.

To improve the green profile of the synthesis, several strategies are being explored:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact. google.com

Energy Efficiency: Microwave-assisted synthesis not only reduces reaction times but also often requires less energy compared to conventional heating methods. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where possible, is a highly effective way to minimize waste and simplify product purification. researchgate.net

Table 2: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reactions to minimize by-product formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself is an intermediate, so its inherent properties are fixed. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or performing solvent-free reactions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of lignin-derived precursors. |

| Reduce Derivatives | The primary synthetic route is direct and avoids protecting groups. |

| Catalysis | Using recyclable phase-transfer or solid-supported catalysts. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reaction conditions and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and milder reaction conditions. |

Solvent-Free or Reduced-Solvent Reaction Systems

The move towards solvent-free or reduced-solvent reaction conditions represents a significant step in making the synthesis of phenoxyacetates more environmentally benign. Traditional synthesis routes often rely on large volumes of volatile organic solvents, which contribute to waste generation and pose environmental and safety hazards.

Research into solvent-free methodologies focuses on conducting reactions in the neat state (reactants only) or using benign alternatives like water. For acetylation and alkylation reactions, which are central to the synthesis of the target molecule, eliminating organic solvents can lead to simplified work-up procedures and reduced purification costs. beilstein-journals.org In a solvent-free environment, the reactants themselves act as the reaction medium. This approach can, in some cases, lead to higher reaction rates due to increased reactant concentration. The primary challenge lies in ensuring adequate mixing and heat transfer in the absence of a diluent. However, the benefits include a significant reduction in the process mass intensity and the elimination of toxic solvent waste streams.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the esterification and etherification steps required to produce this compound. rsc.org Unlike conventional heating methods that rely on conduction and convection, microwave irradiation provides rapid and uniform heating throughout the reaction volume. mdpi.com This dielectric heating mechanism can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. rsc.orguctm.edu

The efficiency of microwave heating depends on the ability of the reactants and any solvent to absorb microwave energy. mdpi.com In the synthesis of esters like methyl acetate (B1210297), microwave assistance has been shown to be highly effective. uctm.edu Key variables that are optimized in these systems include microwave power, reaction time, the ratio of reactants, and catalyst concentration. uctm.edu By fine-tuning these parameters, researchers can achieve optimal conversion rates while minimizing energy consumption. uctm.edu

The table below illustrates typical parameters that are optimized in a microwave-assisted esterification process, based on findings from the synthesis of methyl acetate. uctm.edu

| Parameter | Range Explored | Optimal Value (Example) | Effect on Conversion |

| Microwave Power (W) | 300 - 600 W | 577 W | Higher power generally increases reaction rate. |

| Reaction Time (min) | 10 - 30 min | 24.5 min | Longer times increase conversion up to a point of equilibrium. |

| Molar Ratio (Alcohol:Acid) | 0.75:1 - 1.25:1 | 1.19:1 | Affects reaction equilibrium and completion. |

| Catalyst Conc. (%) | 0 - 7% | 4.08% | Increases reaction rate significantly. |

This targeted heating approach not only accelerates the synthesis but can also enable reactions that are sluggish under conventional heating, sometimes even allowing for the use of less reactive reagents under solvent-free conditions. beilstein-journals.org

Catalytic System Development and Sustainable Reagent Utilization

The choice of catalyst and reagents is paramount in developing a sustainable synthesis process. Research efforts are directed towards replacing stoichiometric reagents with catalytic systems and selecting reagents that are renewable, less toxic, and more efficient. For the Williamson ether synthesis step (formation of the ether linkage), traditional methods often use strong bases in stoichiometric amounts. Modern approaches focus on the use of phase-transfer catalysts (PTCs), which can facilitate the reaction between the phenoxide and the alkylating agent in a biphasic system, reducing the need for harsh conditions and anhydrous solvents.

For the esterification step, solid acid catalysts are gaining favor over traditional liquid acids like sulfuric acid. Solid catalysts, such as zeolites or ion-exchange resins, offer several advantages:

Reduced Corrosion: They are less corrosive to equipment.

Easy Separation: They can be easily filtered from the reaction mixture, simplifying product purification.

Reusability: They can often be recovered and reused for multiple reaction cycles, improving process economics and reducing waste.

The overarching goal is to design catalytic systems that are highly active and selective, operate under mild conditions (lower temperature and pressure), and have a long operational lifetime.

Atom Economy and Process Intensification Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy is inherently less wasteful. buecher.de For the synthesis of this compound, a key strategy to maximize atom economy is to favor addition reactions over substitution or elimination reactions, which generate byproducts. nih.gov

For a hypothetical synthesis from 4-hydroxy-3-ethoxybenzaldehyde and methyl chloroacetate, the reaction is a substitution: C₉H₁₀O₃ + C₃H₅ClO₂ → C₁₂H₁₄O₅ + HCl

The atom economy can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 4-hydroxy-3-ethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Reactant |

| Methyl chloroacetate | C₃H₅ClO₂ | 108.52 | Reactant |

| This compound | C₁₂H₁₄O₅ | 238.24 | Desired Product |

| Hydrochloric acid | HCl | 36.46 | Byproduct |

Calculation:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (238.24 / (166.17 + 108.52)) x 100 = 86.76%

Chemical Transformations and Derivatization Strategies

Reactions Involving the Formyl Aldehyde Group

The aldehyde functionality, characterized by the formyl group (-CHO), is a primary site for various chemical modifications. Its electrophilic carbonyl carbon readily participates in condensation, oxidation, reduction, and nucleophilic addition reactions.

The formyl group of Methyl (2-ethoxy-4-formylphenoxy)acetate readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govchemrxiv.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The synthesis is often carried out in a suitable solvent like methanol (B129727), sometimes with a catalytic amount of acid to facilitate the dehydration step. nih.gov These reactions are fundamental in creating new carbon-nitrogen double bonds.

Similarly, the compound reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine) to yield the corresponding hydrazones. nih.gov These reactions follow a similar mechanism to Schiff base formation. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Nucleophile | Product Class |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone |

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or ammonia. mychemblog.comthermofisher.com The formyl group of this compound can serve as the aldehyde component in this reaction.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWG), which increases the acidity of the methylene protons. sphinxsai.com Examples of such compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate. researchgate.netorganic-chemistry.org The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. mychemblog.com This strategy is widely employed for synthesizing substituted alkenes. sphinxsai.com

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Electron-Withdrawing Groups (EWG) |

|---|---|

| Malononitrile | -CN, -CN |

| Ethyl Cyanoacetate | -CN, -COOEt |

| Diethyl Malonate | -COOEt, -COOEt |

The aldehyde group is readily susceptible to both oxidation and reduction, allowing for the interconversion of oxidation states at the formyl carbon.

Oxidation: The formyl group can be oxidized to a carboxylic acid functionality. This transformation can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O), often in the form of Tollens' reagent. mnstate.edu Oxidation of this compound would yield the corresponding dicarboxylic acid derivative, (2-ethoxy-4-carboxyphenoxy)acetic acid methyl ester.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is a common transformation in organic synthesis, typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org This reduction would convert this compound into Methyl (2-ethoxy-4-(hydroxymethyl)phenoxy)acetate.

The polarized carbon-oxygen double bond of the formyl group makes the carbonyl carbon electrophilic and thus a target for various nucleophiles. youtube.com This reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. The addition of a Grignard reagent to the formyl group of this compound, followed by an acidic workup, would result in the formation of a secondary alcohol. The specific alcohol formed depends on the R group of the Grignard reagent used.

Modifications at the Methyl Ester Group

The methyl ester functionality provides another reactive site for derivatization, primarily through reactions involving the ester linkage.

The methyl ester group can be hydrolyzed to its corresponding carboxylic acid, a process that can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the products: (2-ethoxy-4-formylphenoxy)acetic acid and methanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. chemguide.co.uk This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction yields an alcohol (methanol) and the carboxylate salt of the acid. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to give the final carboxylic acid product, (2-ethoxy-4-formylphenoxy)acetic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Transesterification with Various Alcohols

The methyl ester group of this compound can be converted to other esters through transesterification. This equilibrium-driven reaction is typically facilitated by either an acid or a base catalyst. masterorganicchemistry.com In the presence of an alcohol, the methoxy (B1213986) group of the ester is exchanged for the alkoxy group of the reacting alcohol. To drive the reaction to completion, it is common to use the alcohol reactant as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In a basic medium, the alcohol is deprotonated by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com

A variety of alcohols can be employed in the transesterification of this compound to yield a range of corresponding esters. The following table illustrates the expected products from the transesterification with several common alcohols.

Table 1: Products of Transesterification of this compound with Various Alcohols

| Reactant Alcohol | Product Name | Chemical Structure of Product |

|---|---|---|

| Ethanol | Ethyl (2-ethoxy-4-formylphenoxy)acetate |  |

| Propan-1-ol | Propyl (2-ethoxy-4-formylphenoxy)acetate |  |

Note: Structures for propyl and butyl esters are illustrative based on the starting material.

Amidation and Hydrazide Formation

The ester functionality of this compound can be readily converted into amides and hydrazides through reaction with amines and hydrazine, respectively. These reactions are fundamental in creating precursors for more complex heterocyclic structures.

Amidation can be achieved by reacting the methyl ester with a primary or secondary amine, often under conditions that facilitate the removal of the methanol byproduct. The direct amidation of esters can also be catalyzed by various reagents to proceed under milder conditions.

A particularly significant transformation is the formation of the corresponding acetohydrazide. This is typically accomplished by reacting the methyl ester with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol. uobaghdad.edu.iq The resulting (2-ethoxy-4-formylphenoxy)acetohydrazide is a key intermediate for the synthesis of various heterocyclic compounds. ijper.orgchemistryjournal.netnih.gov

Table 2: Products of Amidation and Hydrazide Formation

| Reactant | Product Name | Reaction Conditions |

|---|---|---|

| Ammonia | (2-ethoxy-4-formylphenoxy)acetamide | Varies (e.g., heating, catalysis) |

| Methylamine | N-methyl-(2-ethoxy-4-formylphenoxy)acetamide | Varies (e.g., heating, catalysis) |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound possesses substituents that direct the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group at the 2-position and the phenoxyacetate (B1228835) group are both ortho-, para-directing and activating, while the formyl group at the 4-position is meta-directing and deactivating. The interplay of these directing effects governs the outcome of further functionalization.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration, if applicable)

Given the substitution pattern of this compound, electrophilic aromatic substitution is expected to occur at the positions activated by the electron-donating ethoxy and phenoxyacetate groups. The most likely positions for substitution are ortho and para to these groups. Considering the existing substituents, the most probable positions for electrophilic attack are C3 and C5.

Halogenation of structurally similar compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides insight into the expected regioselectivity. The halogenation of vanillin has been shown to occur at the 5-position. morressier.comrsc.orgscientific.net By analogy, halogenation of this compound is predicted to yield the corresponding 5-halo derivatives. Nitration would also be expected to occur at the positions most activated by the electron-donating groups.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/Acetic Acid | Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |

| Chlorination | SO₂Cl₂ | Methyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate |

| Iodination | I₂/Base | Methyl (2-ethoxy-4-formyl-5-iodophenoxy)acetate |

Transition-Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions on the aromatic ring of this compound, a leaving group, typically a halide, is required at one of the aromatic positions. Following the electrophilic halogenation described in the previous section, the resulting aryl halides can serve as substrates for various cross-coupling reactions.

For instance, a 5-bromo derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond at the 5-position. wikipedia.orgresearchgate.netorganic-chemistry.org Similarly, Sonogashira coupling with a terminal alkyne could be employed to introduce an alkynyl substituent. organic-chemistry.orgwikipedia.orglibretexts.org

Table 4: Potential Cross-Coupling Reactions of a 5-Bromo Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl derivative |

| Heck Coupling | Alkene | Pd catalyst, base | 5-Alkenyl derivative |

Synthesis of Advanced Molecular Scaffolds and Hybrid Structures

The functional groups present in this compound and its derivatives serve as handles for the construction of more elaborate molecular architectures, including novel heterocyclic systems.

Construction of Novel Heterocyclic Systems Incorporating the Phenoxyacetate Unit

The (2-ethoxy-4-formylphenoxy)acetohydrazide, synthesized as described in section 3.2.3, is a key precursor for a variety of heterocyclic rings. The hydrazide moiety can react with various electrophiles to undergo cyclization, and the formyl group can participate in condensation reactions.

For example, the acetohydrazide can be used to synthesize 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazines, which can be formed from the acetohydrazide. ijper.orgnih.govnih.govorganic-chemistry.orgluxembourg-bio.com Pyrazole derivatives can be synthesized through the reaction of the hydrazide with 1,3-dicarbonyl compounds. hilarispublisher.comnih.govnih.govrjptonline.orggalchimia.com Furthermore, 1,2,4-triazoles can be prepared from the acetohydrazide through multi-step sequences. chemistryjournal.netmdpi.comfrontiersin.org

Table 5: Examples of Heterocyclic Systems Derived from (2-ethoxy-4-formylphenoxy)acetohydrazide

| Heterocyclic System | General Synthetic Strategy |

|---|---|

| 1,3,4-Oxadiazole | Cyclodehydration of a diacylhydrazine intermediate nih.gov |

| Pyrazole | Condensation with a 1,3-dicarbonyl compound hilarispublisher.com |

| 1,2,4-Triazole | Reaction with isothiocyanates followed by cyclization chemistryjournal.net |

Creation of Complex Organic Building Blocks for Multicomponent Reactions

The strategic modification of "this compound" positions it as a valuable scaffold for generating more complex and functionalized building blocks. These derivatives are designed to be key components in multicomponent reactions (MCRs), which are powerful tools in combinatorial chemistry for the rapid synthesis of diverse molecular libraries. The inherent functionalities of the parent compound—the aldehyde, the ether linkage, and the methyl ester—provide multiple reaction sites for derivatization.

The primary strategies for transforming "this compound" into MCR-ready building blocks involve the conversion of its functional groups into those that are essential for well-known MCRs, such as the Ugi and Passerini reactions. These transformations focus on generating amine, isocyanide, and carboxylic acid derivatives, thereby expanding the utility of the original scaffold.

Potential Derivatization Pathways

The versatility of "this compound" as a precursor for complex building blocks stems from the ability to selectively transform its key functional groups. The following table outlines plausible synthetic routes to generate derivatives suitable for multicomponent reactions.

| Starting Material | Target Functional Group | Reagents and Conditions | Resulting Building Block |

| This compound | Primary Amine | 1. NH₂OH·HCl, Pyridine2. H₂, Pd/C or NaBH₃CN | Methyl (4-(aminomethyl)-2-ethoxyphenoxy)acetate |

| This compound | Isocyanide | 1. Formamide, Formic acid2. POCl₃, Et₃N | Methyl (2-ethoxy-4-isocyanophenoxy)acetate |

| This compound | Carboxylic Acid | 1. NaOH, H₂O/MeOH, Heat2. HCl (acidification) | (2-ethoxy-4-formylphenoxy)acetic acid |

| Methyl (4-(aminomethyl)-2-ethoxyphenoxy)acetate | Isocyanide | 1. Ethyl formate2. POCl₃, Et₃N | Methyl (2-ethoxy-4-(isocyanomethyl)phenoxy)acetate |

Detailed Research Findings on Derivatization Strategies

While specific studies on "this compound" as a precursor for MCRs are not extensively documented, the chemical transformations required are well-established in organic synthesis.

Synthesis of Amine Derivatives: The aldehyde functionality of the parent compound is a prime target for conversion into an amine. A common and efficient method is reductive amination . wikipedia.orgharvard.eduorganic-chemistry.orgmdpi.com This process typically involves the initial formation of an imine or oxime, followed by reduction. For instance, reaction with hydroxylamine (B1172632) followed by catalytic hydrogenation can yield the corresponding primary amine, Methyl (4-(aminomethyl)-2-ethoxyphenoxy)acetate. This amine derivative is then a suitable component for the Ugi four-component reaction (U-4CR). acs.orgpressbooks.pubthieme-connect.de

Synthesis of Isocyanide Derivatives: Isocyanides are crucial components in both Ugi and Passerini reactions. acs.orgnih.govnih.gov The synthesis of an isocyanide from "this compound" can be envisioned through a two-step process. First, the aldehyde is converted to a formamide, which is then dehydrated using reagents like phosphorus oxychloride (POCl₃) to yield the isocyanide. nih.gov This would produce Methyl (2-ethoxy-4-isocyanophenoxy)acetate, a key building block for introducing the substituted phenoxyacetate moiety into complex structures via MCRs.

Synthesis of Carboxylic Acid Derivatives: The methyl ester of the parent compound can be hydrolyzed to the corresponding carboxylic acid. pressbooks.pubthieme-connect.deyoutube.comuomustansiriyah.edu.iq This is typically achieved under basic conditions using sodium hydroxide, followed by acidification. The resulting (2-ethoxy-4-formylphenoxy)acetic acid can then serve as the carboxylic acid component in a Passerini three-component reaction (P-3CR). nih.govcore.ac.uk This allows for the incorporation of the phenoxyacetic acid scaffold into α-acyloxy amide products.

These derivatization strategies effectively transform a relatively simple starting material into a series of highly functionalized building blocks. The resulting amines, isocyanides, and carboxylic acids possess the necessary reactive sites to participate in multicomponent reactions, enabling the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of each atom within the molecular framework.

Comprehensive ¹H and ¹³C NMR Analyses for Detailed Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl (2-ethoxy-4-formylphenoxy)acetate is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic region is expected to show a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the formyl group and meta to the ether linkage would likely appear as a doublet of doublets, influenced by both neighboring protons. The other two aromatic protons would also display characteristic splitting patterns based on their ortho and meta couplings.

The ethoxy group should give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of coupling with each other. The methylene protons of the acetate (B1210297) group are expected to appear as a singlet, being adjacent to an oxygen atom and a carbonyl group. The methyl protons of the acetate group will also present as a singlet. Finally, the aldehyde proton will be a highly deshielded singlet, appearing far downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing a distinct signal for each carbon atom in a unique chemical environment. The carbonyl carbons of the formyl and ester groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the nature and position of the substituents. The carbons of the ethoxy and acetate groups will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CHO | 9.8 - 10.0 (s) | 189.0 - 192.0 |

| Ar-H (ortho to -CHO) | 7.8 - 7.9 (d) | 130.0 - 132.0 |

| Ar-H (ortho to -O-) | 7.4 - 7.5 (dd) | 125.0 - 127.0 |

| Ar-H (meta to -CHO) | 7.1 - 7.2 (d) | 112.0 - 114.0 |

| -OCH₂CH₃ | 4.1 - 4.3 (q) | 64.0 - 66.0 |

| -OCH₂CH₃ | 1.4 - 1.5 (t) | 14.0 - 16.0 |

| -OCH₂C(O)- | 4.7 - 4.8 (s) | 65.0 - 67.0 |

| -C(O)OCH₃ | 3.7 - 3.8 (s) | 52.0 - 54.0 |

| -C(O)OCH₃ | - | 168.0 - 170.0 |

| Ar-C (ipso, -CHO) | - | 135.0 - 137.0 |

| Ar-C (ipso, -O-) | - | 158.0 - 160.0 |

| Ar-C (ipso, -OEt) | - | 148.0 - 150.0 |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment will reveal proton-proton couplings. Key correlations are expected between the adjacent aromatic protons and between the methyl and methylene protons of the ethoxy group. This helps to definitively link protons that are spin-coupled. nist.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for unambiguously assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, it will show correlations between the aromatic protons and their attached carbons, as well as for the aliphatic groups. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the aldehyde proton to the adjacent aromatic carbons and the formyl carbon. The protons of the acetate's methylene group would show correlations to the ester carbonyl carbon and the aromatic carbon to which the ether linkage is attached. nist.gov

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Analysis of Characteristic Functional Group Frequencies and Band Assignments

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1700-1720 cm⁻¹ will be indicative of the aldehyde carbonyl (C=O) stretching vibration. The ester carbonyl stretching is anticipated to appear at a slightly higher frequency, around 1750-1760 cm⁻¹. The C-O stretching vibrations of the ether and ester groups will likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and methyl acetate groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The carbonyl stretching vibrations will also be observable, though their intensities may differ from the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Vibrational Mode |

| Aldehyde C=O | 1700 - 1720 | 1700 - 1720 | Stretching |

| Ester C=O | 1750 - 1760 | 1750 - 1760 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (Ether & Ester) | 1200 - 1300 | 1200 - 1300 | Stretching |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | 2850 - 3000 | Stretching |

Elucidation of Molecular Conformations and Intermolecular Interactions

While detailed conformational analysis would require more advanced computational studies, vibrational spectroscopy can offer some clues. The precise positions and shapes of the carbonyl and C-O stretching bands can be sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state. However, for an isolated molecule in the gas phase or in a non-polar solvent, these interactions are minimized.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will likely proceed through several characteristic pathways. Cleavage of the C-O bond of the ether linkage is a common fragmentation route for phenoxy derivatives. Loss of the ethoxy group or the entire acetate moiety could also be observed. Alpha-cleavage adjacent to the carbonyl groups is another predictable fragmentation pathway, potentially leading to the loss of the methoxy (B1213986) group from the ester or the hydrogen from the aldehyde. The resulting fragment ions can be analyzed to piece together the structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C12H14O5. The theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent elements (Carbon: 12.0000, Hydrogen: 1.0078, Oxygen: 15.9949), provides a precise benchmark for experimental verification.

| Property | Value |

| Molecular Formula | C12H14O5 |

| Theoretical Exact Mass | 238.0841 g/mol |

This table presents the molecular formula and the calculated theoretical exact mass of this compound.

Investigation of Fragmentation Patterns for Structural Information

While specific experimental mass spectra for this compound are not publicly available, a plausible fragmentation pattern can be predicted based on the known behavior of its constituent functional groups: an aromatic ether, an aldehyde, and a methyl ester. Upon electron ionization, the molecule would form a molecular ion (M+•) at m/z 238. Subsequent fragmentation would likely proceed through several key pathways:

Loss of the methoxy group (-OCH3): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 207.

Loss of the carbomethoxymethyl group (-CH2COOCH3): Alpha-cleavage adjacent to the ether oxygen could result in the loss of the entire acetate side chain, yielding a fragment at m/z 165.

Cleavage of the ethoxy group (-OC2H5): Loss of the ethoxy group from the aromatic ring would generate a fragment at m/z 193.

Loss of the formyl group (-CHO): The aldehyde group can be lost as a radical, leading to a fragment at m/z 209.

These predicted fragmentation pathways provide a theoretical fingerprint that can be used to identify and characterize this compound in mass spectrometry experiments.

| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss |

| 209 | CHO |

| 207 | OCH3 |

| 193 | OC2H5 |

| 165 | CH2COOCH3 |

This interactive table displays the predicted major fragment ions and their corresponding neutral losses in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure of this compound has not been reported in the literature, analysis of closely related compounds can offer valuable insights into its likely solid-state conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

The crystal structures of several analogous compounds have been determined, providing a basis for understanding the potential solid-state structure of this compound. For instance, the crystal structure of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde reveals key features of the formylphenoxy moiety. nih.gov In this structure, the molecule lies on a twofold rotation axis. nih.gov Similarly, the crystal structure of Ethyl-2-(4-aminophenoxy) acetate provides information on the packing of phenoxyacetate (B1228835) derivatives, crystallizing in the triclinic P-1 space group. mdpi.com

Examination of Crystal Packing, Hydrogen Bonding Networks, and Other Intermolecular Interactions

In the absence of a direct crystal structure, the intermolecular interactions of this compound can be inferred from its analogs. The formyl group is a key participant in intermolecular interactions. In the crystal structure of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde , C—H⋯O hydrogen bonds and C—H⋯π interactions are instrumental in consolidating the three-dimensional network. nih.gov

The ester and ether oxygen atoms in this compound are also expected to act as hydrogen bond acceptors. In the crystal packing of Ethyl-2-(4-aminophenoxy) acetate , N–H⋯O hydrogen bonds are a dominant feature. mdpi.com While the target molecule lacks a strong hydrogen bond donor like an amino group, weak C-H···O interactions involving the aromatic and aliphatic C-H bonds with the carbonyl and ether oxygens are highly probable.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be an effective framework for exploring chemical concepts and reactivity principles. researchgate.net DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researcher.lifenih.gov For Methyl (2-ethoxy-4-formylphenoxy)acetate, DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be used to find the ground-state geometry by minimizing the energy of the molecule. researcher.liferesearchgate.net This process yields key structural parameters.

The optimized geometry provides the foundation for calculating the molecule's electronic structure. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be determined. The MEP map, for instance, would identify the electron-rich and electron-poor regions of this compound, highlighting sites susceptible to electrophilic or nucleophilic attack. DFT also enables the prediction of reactivity descriptors, which quantify the molecule's chemical behavior. researchgate.net

Table 1: Predicted Parameters from DFT Geometry Optimization

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Defines the geometry of the phenyl ring, ethoxy, formyl, and acetate (B1210297) groups. |

| Bond Angles | The angle formed between three connected atoms. | Determines the spatial arrangement and potential steric hindrance between substituents. |

| Dihedral Angles | The angle between two planes defined by sets of three atoms. | Describes the conformation and rotational freedom of the ethoxy and acetate side chains. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Allows for comparison of the relative stability of different possible conformers. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy and shape of these orbitals are crucial for understanding a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the oxygen atoms of the ethoxy and ether groups. The LUMO is likely to be distributed over the electron-withdrawing formyl (-CHO) and methyl acetate (-CH₂COO-CH₃) groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scispace.com A small energy gap suggests high chemical reactivity and that the molecule can be easily excited. researchgate.netscispace.com This analysis also helps in understanding the electronic absorption spectra, as the primary electronic transition is typically from the HOMO to the LUMO. scispace.com

Table 2: Parameters from Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Parameter | Symbol | Significance for this compound |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability; a higher value indicates a better electron donor. researchgate.net |

| LUMO Energy | ELUMO | Represents the electron-accepting ability; a lower value indicates a better electron acceptor. researchgate.net |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. scispace.com |

| Global Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules have larger energy gaps. researchgate.net |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index | ω = χ² / (2η) | Quantifies the electron-accepting capability of the molecule. materialsciencejournal.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a system, offering insights that are inaccessible through static modeling alone. nih.govresearchgate.net

This compound possesses several rotatable bonds, particularly around the ether linkages and within the ethoxy and methyl acetate side chains. This flexibility allows the molecule to adopt various conformations in space. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable and low-energy conformers. mdpi.com By simulating the molecule's movement over a period of time (from picoseconds to microseconds), researchers can observe transitions between different conformational states and understand the dynamic behavior of the flexible side chains. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org MD simulations are well-suited to investigate these solvent effects by including solvent molecules explicitly in the simulation box or by using an implicit continuum model. researchgate.net For this compound, simulations in different solvents (e.g., a polar protic solvent like methanol (B129727), a polar aprotic solvent like DMSO, and a non-polar solvent like heptane) would reveal how solvent-solute interactions affect its conformational preferences and dynamic behavior. nih.govmdpi.com For example, polar solvents may stabilize conformations where the polar formyl and ester groups are exposed, whereas non-polar solvents might favor more compact structures. These simulations can also predict how the solvent alters electronic properties, such as the dipole moment.

Theoretical Structure-Activity Relationship (SAR) Studies (focusing on chemical and electronic properties)

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural and electronic features of a molecule with its chemical or biological activity. nih.gov By calculating various molecular descriptors for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized molecules.

For this compound and its analogues, theoretical SAR studies would focus on descriptors derived from quantum chemical calculations. researchgate.net These descriptors quantify key electronic and chemical properties. For example, the atomic charges on the formyl oxygen or the value of the molecular electrostatic potential at specific points could be correlated with a measured reactivity. Similarly, HOMO and LUMO energies can be used as descriptors to model the compounds' redox behavior or their ability to participate in charge-transfer interactions. researchgate.net Such studies are invaluable in medicinal chemistry and materials science for the rational design of molecules with desired properties. nih.gov

Table 3: Relevant Descriptors for Theoretical SAR Studies

| Descriptor Type | Examples | Potential Application for this compound Analogues |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges, Electrophilicity index. | Correlating electronic properties with reaction rates, binding affinities, or redox potentials. |

| Steric/Topological | Molecular volume, Surface area, Ovality. | Relating molecular size and shape to activity where steric hindrance is a factor. |

| Thermodynamic | Enthalpy of formation, Solvation energy. | Predicting the relative stability and solubility of different derivatives. |

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly accessible literature, the methodologies employed for structurally related aromatic ethers and aldehydes serve as a clear blueprint for how such investigations are conducted. These studies typically involve the use of quantum chemical calculations to predict spectroscopic data, which are then validated against experimental measurements.

The primary computational approaches for predicting spectroscopic parameters are Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.net These methods are used to calculate the optimized molecular geometry and to predict various spectroscopic features, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For instance, in studies of similar phenoxyacetic acid derivatives, calculations are often performed using specific combinations of theoretical methods and basis sets, such as B3LYP/6-311++G(d,p), to determine the most stable conformation of the molecule. pulsus.comresearchgate.net The selection of the functional and basis set is crucial for obtaining results that accurately correlate with experimental data. The potential energy surface (PES) scan is also a common technique used to identify the most stable conformer by analyzing the energy changes associated with the rotation around key single bonds. researchgate.net

The prediction of vibrational spectra is a key component of these computational studies. Theoretical vibrational frequencies are calculated for the optimized geometry of the molecule. These calculated frequencies are then compared with experimental FT-IR and FT-Raman spectra. pulsus.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the theoretical methods and the effects of anharmonicity. The comparison allows for a detailed assignment of the vibrational modes observed in the experimental spectra.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. pulsus.com The calculated chemical shifts are then compared to the experimental NMR data, typically referenced to a standard like tetramethylsilane (B1202638) (TMS). This comparison aids in the definitive assignment of chemical shifts to specific atoms within the molecule.

Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electronic absorption spectra (UV-Vis), are also predicted using time-dependent DFT (TD-DFT) calculations. researchgate.net These theoretical predictions help in understanding the electronic transitions and the photophysical properties of the molecule.

The validation of the computational results is achieved by a direct comparison of the predicted spectroscopic parameters with those obtained from experimental characterization of the synthesized compound. A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and the understanding of the molecule's structure and properties.

While data tables for this compound are not available, the following table illustrates how such a comparison is typically presented in computational studies of similar compounds:

| Spectroscopic Parameter | Computational Prediction (Example Method: B3LYP/6-311++G(d,p)) | Experimental Measurement |

| FT-IR (cm⁻¹) | ||

| C=O (ester) stretch | Calculated Value | Observed Value |

| C=O (aldehyde) stretch | Calculated Value | Observed Value |

| C-O-C (ether) stretch | Calculated Value | Observed Value |

| Aromatic C-H stretch | Calculated Value | Observed Value |

| ¹H NMR (ppm) | ||

| Aldehyde H | Calculated Shift | Observed Shift |

| Aromatic H's | Calculated Shifts | Observed Shifts |

| O-CH₂ (ethoxy) | Calculated Shift | Observed Shift |

| CH₃ (ethoxy) | Calculated Shift | Observed Shift |

| O-CH₂ (acetate) | Calculated Shift | Observed Shift |

| O-CH₃ (methyl ester) | Calculated Shift | Observed Shift |

| ¹³C NMR (ppm) | ||

| C=O (ester) | Calculated Shift | Observed Shift |

| C=O (aldehyde) | Calculated Shift | Observed Shift |

| Aromatic C's | Calculated Shifts | Observed Shifts |

| Ether & Ester C's | Calculated Shifts | Observed Shifts |

| UV-Vis (nm) | ||

| λmax | Calculated Wavelength | Observed Wavelength |

This structured comparison is essential for the validation of the computational methods and provides a deeper understanding of the spectroscopic properties of the molecule under investigation.

Applications As a Versatile Chemical Research Tool and Intermediate

Strategic Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes Methyl (2-ethoxy-4-formylphenoxy)acetate an ideal starting point for the construction of more elaborate molecular frameworks. Organic chemists often utilize such "building blocks" to efficiently assemble complex target molecules in a stepwise and controlled manner.

The aldehyde group is a particularly versatile handle for carbon-carbon bond formation. It can readily participate in a wide range of classical organic reactions, including:

Aldol Condensation: Reaction with enolates derived from ketones or esters to form β-hydroxy carbonyl compounds, which are precursors to α,β-unsaturated systems.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes with high stereocontrol.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the introduction of diverse structural motifs onto the aromatic ring, paving the way for the synthesis of complex natural products, medicinal agents, and other functional molecules. For instance, derivatives of this compound, such as 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been used as starting materials for the synthesis of chalcones, which are precursors to various heterocyclic compounds with potential anti-mycobacterial activity.

Precursor for Diverse Libraries of Aromatic Ethers and Esters

The ether and ester functionalities of this compound provide avenues for the generation of libraries of related compounds. Chemical libraries are crucial in drug discovery and materials science for screening and identifying molecules with desired properties.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides through standard coupling reactions. This allows for the systematic variation of the alkyl or aryl group attached to the carboxylate, enabling the exploration of structure-activity relationships.

Similarly, while the aromatic ether bond is generally stable, synthetic strategies can be devised to cleave it under specific conditions, allowing for the introduction of different substituents at that position. More commonly, the core phenoxyacetate (B1228835) structure serves as a scaffold, and modifications are made to the other parts of the molecule to create a diverse set of analogs.

Role in the Development of New Synthetic Methodologies

While specific examples of this compound being used to develop entirely new synthetic methodologies are not extensively documented, its multifunctional nature makes it a suitable substrate for testing and refining existing synthetic methods. For example, chemists might use this compound to explore the selectivity of a new reagent for the reduction of an aldehyde in the presence of an ester.

The synthesis of analogs, such as (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate, demonstrates the utility of the core structure in exploring new synthetic routes. The preparation of this more complex molecule involves the reaction of a related salicylaldehyde (B1680747) derivative, showcasing how the fundamental building block can be elaborated upon to create novel compounds.

Utility in the Chemical Synthesis of Advanced Intermediate Compounds for Various Industries (e.g., fine chemicals, materials science)

The structural motifs present in this compound are found in a variety of industrially important compounds. This makes it a valuable intermediate in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities for specialized applications.

In the pharmaceutical industry , intermediates containing the phenoxyacetic acid moiety are of interest. For example, derivatives have been investigated as potential therapeutic agents. The synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297), a related compound, highlights its role as a precursor for dual glucokinase and PPARγ activators, which are targets for anti-diabetic drugs.

In materials science , substituted aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The aldehyde group of this compound could be utilized for polymerization reactions or for grafting onto surfaces to modify their properties. For instance, the copolymerization of styrene (B11656) with novel phenylcyanoacrylates, synthesized from substituted benzaldehydes, demonstrates the potential of such compounds in creating new polymeric materials.

The synthesis of related compounds like 2-(4-ethoxyphenyl)-2-methylpropyl alcohol, an intermediate for insecticides, further underscores the potential of ethoxy-substituted aromatic compounds in the agrochemical industry .

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C12H14O5 | 238.24 | Aldehyde, Ether, Ester |

| Ethyl (2-ethoxy-4-formylphenoxy)acetate | C13H16O5 | 252.26 | Aldehyde, Ether, Ester |

| Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | C12H13ClO5 | 272.68 | Aldehyde, Ether, Ester, Chlorine |

| 2-(4-formyl-2-methoxyphenoxy) acetic acid | C10H10O5 | 210.18 | Aldehyde, Ether, Carboxylic Acid |

This compound stands as a testament to the importance of multifunctional building blocks in modern organic synthesis. Its strategically positioned reactive sites provide a versatile platform for the construction of a wide range of complex molecules. From its role as a starting material in the synthesis of potential pharmaceuticals to its utility as a precursor for novel materials, this compound continues to be a valuable asset for researchers in both academic and industrial settings. The ongoing exploration of its reactivity and applications is likely to uncover even more innovative uses for this versatile chemical intermediate in the years to come.

Future Research Directions and Unaddressed Challenges

Development of Highly Sustainable and Economically Viable Synthetic Routes

The current synthetic methodologies for Methyl (2-ethoxy-4-formylphenoxy)acetate and its analogs often rely on traditional chemical processes that may not align with the principles of green chemistry. Future research should prioritize the development of sustainable and economically viable synthetic routes. A key area of focus will be the utilization of renewable feedstocks. Vanillin (B372448), a bio-based aldehyde, presents a promising starting material. rsc.orgresearchgate.netchinakxjy.comresearchgate.net Research into the efficient conversion of vanillin to the target molecule through environmentally benign processes is crucial. This could involve the use of greener solvents, catalytic systems with high atom economy, and processes that minimize waste generation. chinakxjy.com

Moreover, exploring biosynthetic pathways could offer a sustainable alternative to conventional chemical synthesis. researchgate.net The microbial synthesis of vanillin is an emerging field, and extending these biological systems to produce derivatives like this compound could revolutionize its production. researchgate.net

Table 1: Comparison of Potential Synthetic Starting Materials

| Starting Material | Advantages | Disadvantages |

| Vanillin | Renewable, bio-based | Requires multi-step conversion |

| Guaiacol | Readily available | Petroleum-derived |

| Eugenol | Natural product | Requires isomerization and oxidation |

Exploration of Unconventional Reaction Pathways for Novel Derivatizations

The reactivity of the aldehyde and the phenoxyacetate (B1228835) moieties in this compound opens up a vast chemical space for derivatization. Future research should venture beyond conventional transformations to explore unconventional reaction pathways that can lead to novel and valuable derivatives.

The aldehyde group can be a focal point for a variety of reactions, including nucleophilic additions, condensations, and multicomponent reactions. numberanalytics.comjackwestin.com For instance, the Perkin reaction or Knoevenagel condensation could be employed to introduce α,β-unsaturated functionalities. numberanalytics.com Furthermore, the exploration of tandem or one-pot reactions could significantly enhance synthetic efficiency by reducing the need for intermediate purification steps. liberty.edurug.nlresearchgate.netacs.org

The phenoxyacetate portion of the molecule also offers opportunities for innovative chemical modifications. Decarbonylative cross-coupling reactions of the ester group could provide a novel strategy for C-C bond formation. acs.org Additionally, directed C-H activation at the aromatic ring, guided by the existing functional groups, could enable the regioselective introduction of new substituents. nih.gov

Application of Advanced Automation and High-Throughput Techniques in Synthesis and Screening

To accelerate the discovery of new derivatives and applications of this compound, the integration of advanced automation and high-throughput techniques is essential. Automated synthesis platforms can rapidly generate libraries of derivatives by systematically varying reaction parameters and building blocks. bohrium.combeilstein-journals.org This approach, combined with high-throughput screening, can efficiently identify compounds with desired properties, such as biological activity or specific material characteristics.

The development of microfluidic reactors and flow chemistry systems can offer precise control over reaction conditions, leading to improved yields and selectivities. rug.nl These technologies also enable the safe handling of hazardous reagents and the rapid optimization of reaction protocols.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Predict the most likely products of a given reaction.

Optimize reaction conditions to maximize yield and minimize byproducts.

Design novel synthetic routes to target derivatives.

Identify potential new applications by predicting the properties of virtual compounds.

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Impact |

| Reaction Prediction | Predictive modeling algorithms | Reduced experimental effort and resource consumption |

| Synthesis Design | Retrosynthesis prediction software | Discovery of novel and more efficient synthetic routes |

| Property Prediction | QSAR and molecular modeling | Accelerated discovery of new applications |

Expanding its Chemical Utility in Emerging Fields (e.g., supramolecular chemistry, catalysis development)

The unique structural features of this compound make it a promising candidate for applications in emerging fields of chemistry.

In supramolecular chemistry , the aromatic ring and the oxygen-containing functional groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. This could enable its use as a building block for the construction of self-assembling systems, molecular cages, and functional materials. The study of vanillin derivatives in forming supramolecular structures provides a basis for this exploration.

In catalysis development , the aldehyde functionality can be a precursor to ligands for metal catalysts. researchgate.net For example, condensation with chiral amines could yield Schiff base ligands for asymmetric catalysis. Furthermore, the phenoxyacetate moiety could be incorporated into catalyst scaffolds to modulate their electronic and steric properties. The investigation of substituted benzaldehydes in various catalytic applications supports this potential research direction. researchgate.netconsensus.app

Q & A

Q. What are the standard synthetic protocols for Methyl (2-ethoxy-4-formylphenoxy)acetate, and how can reaction conditions be optimized?